2-fluoro-N-[(2-fluorophenyl)carbonyl]-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of fluorine atoms and pyridine rings, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the following steps:
Formation of 2-fluorobenzoyl chloride: This is achieved by reacting 2-fluorobenzoic acid with thionyl chloride under reflux conditions.
Acylation reaction: The 2-fluorobenzoyl chloride is then reacted with 2-aminopyridine in the presence of a base such as triethylamine to form the intermediate 2-fluoro-N-(pyridin-2-yl)benzamide.
Fluorination: The intermediate is further reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the second fluorine atom, resulting in the formation of 2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIDIN-2-YL)BENZAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This leads to the modulation of biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIDIN-3-YL)BENZAMIDE
- 2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIDIN-4-YL)BENZAMIDE
- 2-FLUORO-N-(3-FLUOROBENZOYL)-N-(PYRIDIN-2-YL)BENZAMIDE
Uniqueness
2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the specific positioning of the fluorine atoms and the pyridine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C19H12F2N2O2 |
---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
2-fluoro-N-(2-fluorobenzoyl)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H12F2N2O2/c20-15-9-3-1-7-13(15)18(24)23(17-11-5-6-12-22-17)19(25)14-8-2-4-10-16(14)21/h1-12H |
InChI Key |
WPRSDMQRWUDQHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(C2=CC=CC=N2)C(=O)C3=CC=CC=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.